

Application Notes and Protocols for the Synthesis of GID4-Recruiting PROTACs

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Compound of Interest

Compound Name: *GID4 Ligand 2*

Cat. No.: *B12406763*

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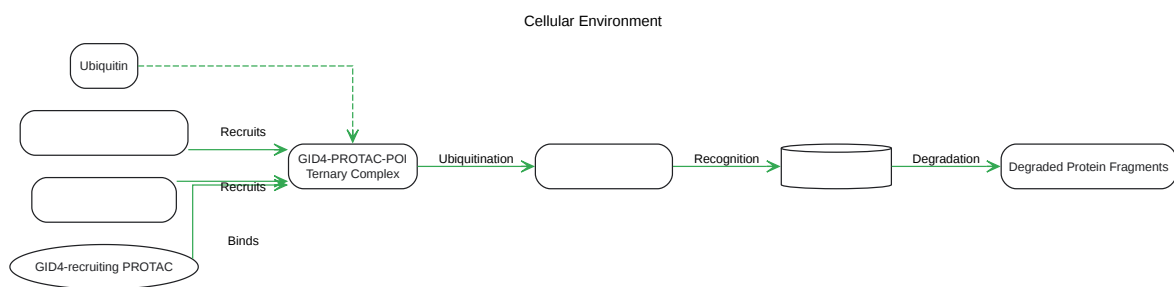
Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of proteins implicated in various diseases. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. While the majority of PROTACs in development recruit a limited number of E3 ligases, recent research has expanded the E3 ligase toolbox. One such promising E3 ligase is the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ligase complex.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of GID4-recruiting PROTACs, with a focus on those targeting the bromodomain-containing protein 4 (BRD4).

Signaling Pathway of GID4-Mediated Protein Degradation

GID4-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the GID4 E3 ligase, a linker, and a ligand that binds to the protein of interest (POI), such as

BRD4. The PROTAC molecule facilitates the formation of a ternary complex between GID4, the PROTAC, and the POI.[2][3] This proximity induces the CTLH E3 ligase complex to polyubiquitinate the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][2]



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Caption: GID4-PROTAC signaling pathway.

Quantitative Data Summary

The following tables summarize the binding affinities and degradation potencies of key GID4 ligands and GID4-recruiting PROTACs targeting BRD4.

Table 1: Binding Affinities of GID4 Ligands

Compound	Assay	Kd (nM)	IC50 (μM)	EC50 (nM)	Reference
PFI-7	SPR	80	-	-	[4][5]
PFI-7	FP Competition	-	4.1	-	[4]
PFI-7	NanoBRET	-	-	600	[4]
Compound 88	ITC	5600	-	-	[6]
Compound 88	FP Competition	-	5.4	-	[6]
Compound 88	Cellular Assay	-	-	558	[6]

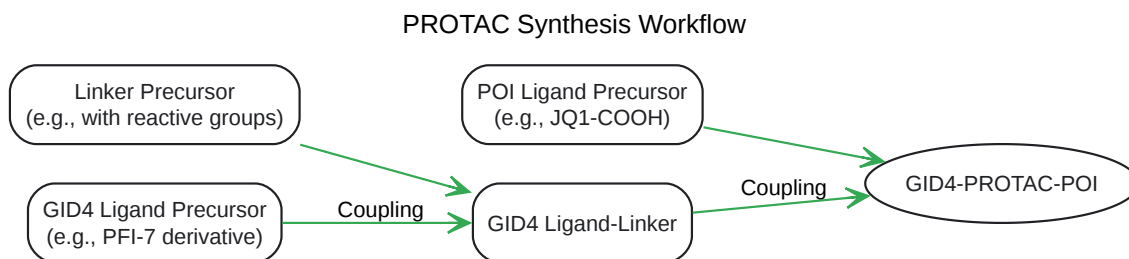
Table 2: Degradation Potency of GID4-Recruiting PROTACs against BRD4

PROTAC	Cell Line	DC50 (nM)	Dmax (%)	Reference
NEP108	U2OS	10-100	>90	[2]
NEP162	U2OS	<10	>90	[2][3][7]
Other BRD4 Degraders	Various	0.1 - >1000	Variable	[8][9]

Experimental Protocols

Synthesis of GID4-Recruiting PROTACs

The synthesis of GID4-recruiting PROTACs typically involves a multi-step process where the GID4 ligand, a linker, and the target protein ligand (e.g., JQ1 for BRD4) are sequentially coupled. A general synthetic workflow is outlined below. For specific details, refer to the supplementary information of the cited literature.[2][6][10][11][12]



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Caption: General PROTAC synthesis workflow.

Protocol: General Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., JQ1-COOH) to an amine-functionalized component (e.g., GID4 ligand-linker-NH₂).

Materials:

- Carboxylic acid-functionalized component (1.0 eq)
- Amine-functionalized component (1.0 - 1.2 eq)
- Coupling agent (e.g., HATU, HBTU) (1.2 - 1.5 eq)
- Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)
- Anhydrous solvent (e.g., DMF, DCM)
- Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

- Dissolve the carboxylic acid-functionalized component in the anhydrous solvent under an inert atmosphere.

- Add the coupling agent and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
- Add the amine-functionalized component to the reaction mixture.
- Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, quench the reaction with water or saturated aqueous NH_4Cl .
- Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
- Characterize the purified PROTAC by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" for PROTAC Synthesis

This protocol describes a general procedure for coupling an alkyne-functionalized component to an azide-functionalized component.

Materials:

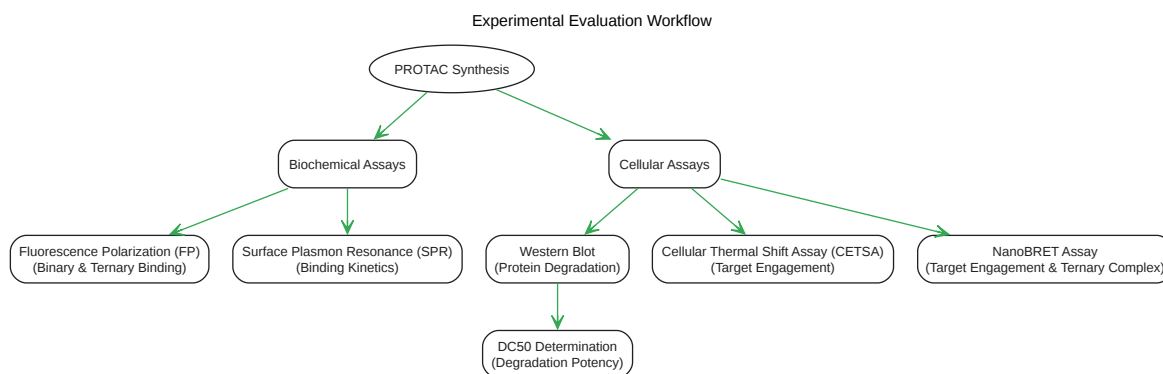
- Alkyne-functionalized component (1.0 eq)
- Azide-functionalized component (1.0 - 1.2 eq)
- Copper(I) source (e.g., CuI , CuSO_4 /Sodium Ascorbate) (0.1 - 0.2 eq)
- Ligand (e.g., TBTA) (optional, but recommended)
- Solvent (e.g., THF/water, DMF, DMSO)

Procedure:

- Dissolve the alkyne and azide components in the chosen solvent.
- Add the copper(I) source (and sodium ascorbate if using CuSO₄). If using a ligand, add it at this stage.
- Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or preparative HPLC.
- Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

Biochemical and Cellular Assays

A series of biochemical and cellular assays are essential to characterize the binding and degradation activity of newly synthesized GID4-recruiting PROTACs.



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Caption: Workflow for experimental evaluation.

Protocol: Western Blot Analysis of BRD4 Degradation

Materials:

- Cell line expressing BRD4 (e.g., U2OS, HeLa)
- GID4-recruiting PROTAC
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132, optional)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-BRD4, anti-GAPDH or anti- β -actin as loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). For proteasome inhibition control, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **SDS-PAGE and Western Blotting:**
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against BRD4 and the loading control overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.

Protocol: Fluorescence Polarization (FP) Assay for Binding Affinity

Materials:

- Fluorescently labeled tracer (e.g., a fluorescently tagged GID4 ligand or POI ligand)
- Purified GID4 protein or POI (e.g., BRD4)
- PROTAC or unlabeled ligand
- Assay buffer (e.g., PBS with 0.01% Triton X-100)
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified protein.
- Competition: Add serial dilutions of the PROTAC or unlabeled ligand to the wells. Include wells with only tracer and protein (maximum polarization) and wells with only tracer (minimum polarization).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
- Measurement: Measure the fluorescence polarization on a plate reader.

- **Data Analysis:** Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC₅₀ or K_i value.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Materials:

- Intact cells
- PROTAC or ligand of interest
- PBS
- Lysis buffer
- Equipment for heating samples (e.g., PCR cycler)
- Western blot or other protein detection method

Procedure:

- **Cell Treatment:** Treat cells with the PROTAC or vehicle control for a specific duration.
- **Heating:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
- **Lysis:** Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the aggregated proteins.
- **Analysis of Soluble Fraction:** Collect the supernatant (soluble fraction) and analyze the amount of the target protein (GID4 or BRD4) remaining using Western blotting or another sensitive protein detection method.
- **Data Analysis:** Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the ligand indicates target engagement.

Protocol: NanoBRET™ Target Engagement and Ternary Complex Formation Assay

Materials:

- HEK293 cells
- Plasmids for expressing NanoLuc®-GID4 or NanoLuc®-BRD4 fusion proteins
- HaloTag®-BRD4 or HaloTag®-GID4 fusion protein plasmids
- NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
- PROTAC of interest
- White, 96- or 384-well assay plates
- Luminometer capable of measuring BRET

Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc® and HaloTag® fusion constructs.
- Cell Plating: Plate the transfected cells into assay plates.
- Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
- PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
- Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.
- BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®-618) emission signals using a BRET-capable plate reader.
- Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). For target engagement, a decrease in the BRET signal with increasing PROTAC concentration indicates competition with a fluorescent tracer. For ternary complex formation, an increase in

the BRET signal indicates the PROTAC-induced proximity of the NanoLuc® and HaloTag® fusions.

Conclusion

The development of GID4-recruiting PROTACs offers a promising new avenue for targeted protein degradation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize and evaluate these novel therapeutic agents. By leveraging the methodologies described herein, scientists can advance the understanding and application of GID4-based PROTACs in drug discovery and development.

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